N1-(4-氯苄基)-N2-(4-(二甲氨基)苯乙基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

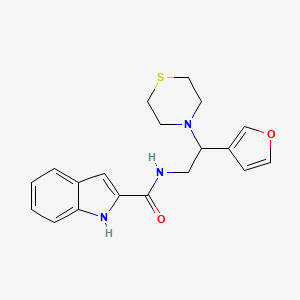

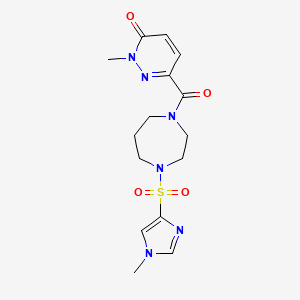

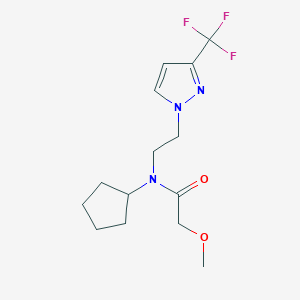

The compound is a complex organic molecule with multiple functional groups. It contains a chlorobenzyl group, a phenethyl group, and an oxalamide group . These groups could potentially give the compound a variety of interesting chemical properties.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, a common method of forming amide bonds (like the ones in oxalamide) is through the reaction of a carboxylic acid and an amine . The chlorobenzyl and phenethyl groups could potentially be introduced through nucleophilic substitution reactions .Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide groups would likely result in the formation of a planar structure around these groups due to the resonance of the nitrogen’s lone pair with the carbonyl group .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The amide groups could be hydrolyzed to form a carboxylic acid and an amine. The chlorobenzyl group could undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar amide groups could make the compound soluble in polar solvents .科学研究应用

Antitumor Activity

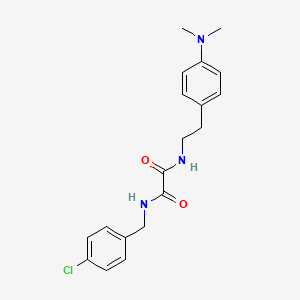

The compound has been investigated for its potential as an antitumor agent. Researchers synthesized novel N’-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides and evaluated their cytotoxicity against human cancer cell lines. Notably, compounds with 2-OH substituents exhibited strong cytotoxicity, with IC50 values in the range of 0.56–0.83 mM. Specifically, compounds 4d and 4f, bearing 4-Cl and 4-NO2 substituents, respectively, demonstrated remarkable potency with IC50 values of 0.011–0.001 M .

COX Inhibition and Anti-Inflammatory Properties

Indole derivatives, including this compound, have shown selective binding to COX-2 receptors. In vitro studies revealed promising COX inhibitory activity, with selectivity indices (SI) ranging from 30.35 to 107.63 compared to standard drugs. Additionally, in vivo anti-inflammatory activity studies reported significant effects, particularly for 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole .

Antimalarial Potential

Structurally simple synthetic 1,4-disubstituted piperidines, including this compound, were evaluated for antimalarial activity. While the specific mechanism remains to be explored, these molecules represent a potential avenue for combating malaria .

Anticancer Mechanism: Caspase Activation

In caspase activation assays, compounds 4b and 4f were found to activate caspase activity by 314.3% and 270.7%, respectively, relative to PAC-1. This suggests a potential role in inducing apoptosis, a critical process for cancer therapy .

安全和危害

属性

IUPAC Name |

N'-[(4-chlorophenyl)methyl]-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O2/c1-23(2)17-9-5-14(6-10-17)11-12-21-18(24)19(25)22-13-15-3-7-16(20)8-4-15/h3-10H,11-13H2,1-2H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDHVAPAYWYUEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-chlorobenzyl)-N2-(4-(dimethylamino)phenethyl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2421983.png)

![(4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2421989.png)

![2-[(3-Nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2421998.png)

![N-[3-(diethylamino)propyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B2422001.png)

![Ethyl 5-(4-butoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2422004.png)